molecular formula C12H12N2O4 B1525096 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid CAS No. 1274122-56-3

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

Cat. No. B1525096
CAS RN: 1274122-56-3
M. Wt: 248.23 g/mol
InChI Key: XLGUJBZTDMBEOA-UHFFFAOYSA-N
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Description

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid, also known as 5-ethyl-1,2,4-oxadiazol-3-ylmethoxybenzoic acid (EOBA), is a chemical compound that has been studied for its potential applications in various scientific research areas. It is a derivative of oxadiazole, a five-membered heterocyclic compound that is known to possess a wide range of biological activities. EOBA has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for use in medical and pharmaceutical research.

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

This compound has been explored for its potential in anticancer therapy. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for a wide range of biological activities, including anticancer properties . Research suggests that derivatives of 1,2,4-oxadiazole can inhibit the growth of cancer cells, making them a valuable subject for further drug development studies.

Agriculture: Pesticide Development

In agriculture, the oxadiazole ring is a common feature in the molecular structure of various pesticides. The ethyl group attached to the oxadiazole ring in this compound could potentially enhance its pesticidal properties, making it a candidate for the development of new, more effective pesticides .

Material Science: High-Energy Materials

The oxadiazole derivatives are known for their high nitrogen content, which is a desirable feature in the design of high-energy materials. This compound could be utilized in the synthesis of materials that require a high positive enthalpy of formation, such as propellants and explosives, while also being environmentally benign due to the release of nitrogen gas upon decomposition .

Environmental Science: Eco-Friendly Decomposition

The compound’s ability to release nitrogen gas during decomposition makes it an environmentally friendly option for various applications. This characteristic is particularly important in the context of reducing pollution and minimizing the environmental impact of chemical processes .

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, enzyme inhibition is a key area of study. The structure of this compound suggests potential for interaction with various enzymes, which could be beneficial in understanding enzyme mechanisms or developing enzyme inhibitors for therapeutic use .

Material Science: Advanced Functional Materials

The unique structure of this compound, particularly the oxadiazole ring, could be leveraged in the development of advanced functional materials. These materials might possess special properties such as enhanced conductivity or photoreactivity, which could be useful in electronic devices or as part of solar energy systems .

Mechanism of Action

properties

IUPAC Name

4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-11-13-10(14-18-11)7-17-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGUJBZTDMBEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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